molecular formula C10H15N3 B1422734 4-Methyl-2-(piperidin-4-yl)pyrimidine CAS No. 1316218-93-5

4-Methyl-2-(piperidin-4-yl)pyrimidine

Cat. No. B1422734
M. Wt: 177.25 g/mol
InChI Key: MSZMYKCEGVPKNR-UHFFFAOYSA-N
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Description

“4-Methyl-2-(piperidin-4-yl)pyrimidine” is a chemical compound with the CAS Number: 1316218-93-5. It has a molecular weight of 177.25 and its molecular formula is C10H15N3 . This compound is used in the pharmaceutical industry and is present in various pharmaceuticals .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(piperidin-4-yl)pyrimidine” can be represented as 1S/C10H15N3/c1-8-2-7-12-10 (13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3 .


Physical And Chemical Properties Analysis

“4-Methyl-2-(piperidin-4-yl)pyrimidine” has a molecular weight of 177.25 . It is shipped with an ice pack and is in the physical form of oil .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 4-Methyl-2-(piperidin-4-yl)pyrimidine . This compound, also known as EN300-131443 , has a molecular weight of 177.25 g/mol and the IUPAC name 4-methyl-2-(4-piperidinyl)pyrimidine . Here are six unique applications:

  • Antioxidant Activity

    • Summary : Researchers have explored the antioxidant properties of pyrimidine derivatives, including 4-Methyl-2-(piperidin-4-yl)pyrimidine. Increased reactive oxygen species (ROS) are associated with chronic inflammatory conditions, and antioxidants play a crucial role in mitigating oxidative stress .
  • Antibacterial Activity

    • Summary : A library of pyrazolo[3,4-d]pyrimidine derivatives, including 4-Methyl-2-(piperidin-4-yl)pyrimidine, was synthesized and screened for antibacterial activity. Compounds a27 and a28 exhibited higher antibacterial activity than standard drugs against Gram-negative and Gram-positive bacteria .
  • Drug Discovery

    • Summary : The piperidine nucleus is essential in drug discovery. Structure-activity relationship studies indicate that the ether linkage between quinoline and piperidine is crucial for inhibitory effects .
  • Ring Opening Reactions

    • Summary : 4-Methyl-2-(piperidin-4-yl)pyrimidine can undergo ring opening reactions. For instance, 2-furyl or 2-thienyl substituents open to form alcohols and thiols, respectively. In reactions with 2,4-substituted pyridines, incomplete reduction may lead to tetrahydropyridines .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-methyl-2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9/h2,7,9,11H,3-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZMYKCEGVPKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(piperidin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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